molecular formula C24H17NO3S B4892311 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No. B4892311
M. Wt: 399.5 g/mol
InChI Key: RPTATALZQVGJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is a chemical compound that belongs to the class of flavonoids. It is also known as ETC-1002 and is being studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the activation of adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of lipid synthesis and the stimulation of fatty acid oxidation, resulting in the reduction of circulating triglyceride and cholesterol levels. Additionally, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical and clinical studies. It has been demonstrated to reduce low-density lipoprotein cholesterol levels, triglyceride levels, and markers of inflammation in patients with hypercholesterolemia. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one in lab experiments include its well-established mechanism of action, its safety profile, and its potential therapeutic applications in cardiovascular diseases and metabolic disorders. However, its limitations include the need for further research to establish its efficacy in other diseases and its potential side effects.

Future Directions

The future directions for 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one research include investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential side effects. Finally, the development of novel formulations and delivery methods may improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the reaction between 2-acetylbenzoic acid and 2-amino-4-(4-ethoxyphenyl)thiazole in the presence of a base and a catalyst. The reaction results in the formation of the desired product as a yellow solid with a melting point of 222-224°C.

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders. It has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical studies. Clinical trials have also demonstrated its safety and efficacy in reducing low-density lipoprotein cholesterol levels in patients with hypercholesterolemia.

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3S/c1-2-27-17-10-7-16(8-11-17)21-14-29-23(25-21)20-13-19-18-6-4-3-5-15(18)9-12-22(19)28-24(20)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTATALZQVGJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.